

# CC-930: A Deep Dive into its Role in Inflammatory Response Pathways

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**CC-930**, also known as Tanzisertib, is a potent and selective, orally bioavailable small molecule inhibitor of c-Jun N-terminal kinases (JNK).[1][2][3] As a key mediator of cellular responses to stress signals, including inflammatory cytokines, the JNK signaling pathway represents a critical therapeutic target for a spectrum of inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the mechanism of action of **CC-930**, its impact on inflammatory response pathways, and a summary of its preclinical and clinical evaluation. Detailed experimental methodologies and quantitative data are presented to support further research and development in this area.

## Mechanism of Action: Targeting the JNK Signaling Cascade

**CC-930** exerts its anti-inflammatory and anti-fibrotic effects by directly inhibiting the kinase activity of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2][4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JNK enzyme and preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1][2] The phosphorylation of c-Jun is a critical step in the formation of the Activator Protein-1 (AP-1) transcription factor complex. AP-1, in turn, regulates the expression of a wide array of proinflammatory genes, including cytokines, chemokines, and matrix metalloproteinases (MMPs),



which are pivotal in orchestrating and perpetuating the inflammatory response.[2] By blocking this cascade at its core, **CC-930** effectively dampens the production of these inflammatory mediators.

## Quantitative Analysis of CC-930 Potency and Selectivity

The inhibitory activity of **CC-930** against JNK isoforms and other kinases has been quantified in various in vitro assays. The following tables summarize the key quantitative data available for **CC-930**.

Table 1: In Vitro Inhibitory Activity of CC-930 against JNK Isoforms

| Target | IC50 (nM) | Ki (nM)      |
|--------|-----------|--------------|
| JNK1   | 61[1][2]  | 44 ± 3[2]    |
| JNK2   | 5[1][2]   | 6.2 ± 0.6[2] |
| JNK3   | 5[1][2]   | -            |

Table 2: Selectivity Profile of CC-930 against Other Kinases

| Kinase | IC50 (μM)  |
|--------|------------|
| ERK1   | 0.48[1][2] |
| p38α   | 3.4[1][2]  |
| EGFR   | 0.38[1]    |

Data from a panel of 240 kinases showed that EGFR was the only non-MAP kinase inhibited by more than 50% at a concentration of 3  $\mu$ M.[1]

Table 3: Preclinical In Vivo Efficacy of CC-930



| Animal Model                          | Dosage                                  | Effect                                  |
|---------------------------------------|-----------------------------------------|-----------------------------------------|
| Acute rat LPS-induced TNFα production | 10 mg/kg (p.o.)                         | 23% inhibition of TNFα production[1][4] |
| 30 mg/kg (p.o.)                       | 77% inhibition of TNFα production[1][4] |                                         |

## **Signaling Pathway Modulation**

The primary signaling pathway modulated by **CC-930** is the JNK pathway. In the context of inflammatory diseases such as idiopathic pulmonary fibrosis (IPF), various upstream stimuli can activate this pathway.

## **JNK Signaling Pathway in Inflammation and Fibrosis**





Click to download full resolution via product page

Caption: The JNK signaling cascade and the inhibitory action of CC-930.



### **Interaction with Other Inflammatory Pathways**

While **CC-930** is a highly selective JNK inhibitor, its modulation of the JNK pathway can indirectly influence other key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. The crosstalk between these pathways is complex and can be cell-type and context-dependent. However, a direct, significant inhibitory effect of **CC-930** on the core components of the NF-κB (e.g., IKK phosphorylation, IκBα degradation) or JAK/STAT (e.g., STAT3 phosphorylation) pathways has not been reported. Any observed changes in the activity of these pathways following **CC-930** treatment are likely downstream consequences of JNK inhibition and the subsequent reduction in pro-inflammatory cytokine production.

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of **CC-930**.

## In Vitro JNK Kinase Activity Assay (Fluorescence-Based)

This protocol describes a non-radioactive method to determine the IC50 of **CC-930** against JNK enzymes.

#### Materials:

- Recombinant active JNK1, JNK2, or JNK3
- Fluorescently labeled c-Jun peptide substrate
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- ATP solution
- CC-930 (Tanzisertib)
- 384-well microplate



Plate reader with fluorescence detection capabilities

#### Procedure:

- Prepare serial dilutions of CC-930 in Kinase Assay Buffer.
- In a 384-well plate, add the JNK enzyme to each well.
- Add the **CC-930** dilutions to the respective wells. Include a DMSO vehicle control.
- Incubate the enzyme and inhibitor for 20-30 minutes at room temperature.
- Add the fluorescently labeled c-Jun peptide substrate to each well.
- Initiate the kinase reaction by adding a solution of ATP.
- Immediately begin kinetic reading of the fluorescence signal in a plate reader at 30°C.
- Calculate the initial reaction rates for each **CC-930** concentration.
- Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.





Click to download full resolution via product page

Caption: Experimental workflow for the in vitro JNK kinase activity assay.

## Cell-Based Assay for JNK Inhibition (Phospho-c-Jun Detection)

This protocol outlines a method to assess the ability of **CC-930** to inhibit JNK activity within a cellular context.



#### Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., Jurkat T cells)
- · Cell culture medium
- Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA) or Anisomycin for stimulation
- CC-930 (Tanzisertib)
- Lysis Buffer (containing protease and phosphatase inhibitors)
- Antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a suitable secondary antibody
- Western blot or ELISA reagents

#### Procedure:

- Seed cells in a multi-well plate and allow them to adhere or stabilize.
- Pre-treat the cells with various concentrations of CC-930 or vehicle control for 1-2 hours.
- Stimulate the cells with PMA/PHA or anisomycin for a predetermined time (e.g., 30-60 minutes) to activate the JNK pathway.
- Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
- Determine the protein concentration of the lysates.
- Analyze the levels of phosphorylated c-Jun and total c-Jun in the cell lysates using either
  Western blotting or a specific ELISA kit.
- Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA) and normalize the phospho-c-Jun signal to the total c-Jun signal.



 Calculate the percentage of inhibition for each CC-930 concentration relative to the stimulated vehicle control.

## In Vivo Measurement of TNF- $\alpha$ Production (Rat LPS Model)

This protocol describes a preclinical model to evaluate the in vivo anti-inflammatory efficacy of **CC-930**.

#### Materials:

- · Male Lewis rats
- Lipopolysaccharide (LPS)
- CC-930 (Tanzisertib) formulated for oral administration
- Vehicle control
- Blood collection supplies
- Rat TNF-α ELISA kit

#### Procedure:

- Acclimate the rats to the experimental conditions.
- Administer CC-930 or vehicle control to the rats via oral gavage at the desired doses.
- After a specified time (e.g., 1 hour), challenge the rats with an intraperitoneal injection of LPS to induce an inflammatory response.
- At the peak of the expected TNF-α response (e.g., 1.5-2 hours post-LPS), collect blood samples via cardiac puncture or another appropriate method.
- Process the blood to obtain plasma or serum.



- Measure the concentration of TNF-α in the plasma/serum samples using a validated rat TNF-α ELISA kit according to the manufacturer's instructions.
- Calculate the percentage of TNF-α inhibition for each **CC-930** treatment group compared to the LPS-challenged vehicle control group.

### **Clinical Development and Future Perspectives**

**CC-930** entered Phase II clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF) (NCT01203943).[5][6] Preliminary results from these trials suggested a dose-dependent reduction in the plasma levels of MMP-7, a biomarker associated with IPF progression. However, the development of **CC-930** was discontinued due to an unfavorable benefit/risk profile, including instances of liver toxicity at higher doses.[5]

Despite the discontinuation of **CC-930**'s development, the therapeutic rationale for JNK inhibition in inflammatory and fibrotic diseases remains strong. The insights gained from the preclinical and clinical studies of **CC-930** have paved the way for the development of second-generation JNK inhibitors with improved safety profiles. These next-generation compounds are being investigated for a range of indications, underscoring the continued interest in targeting the JNK pathway for therapeutic intervention.

### Conclusion

**CC-930** is a potent and selective JNK inhibitor that has provided valuable insights into the role of the JNK signaling pathway in inflammatory and fibrotic processes. Its mechanism of action, centered on the inhibition of c-Jun phosphorylation and subsequent AP-1 activation, effectively reduces the production of key pro-inflammatory mediators. While its clinical development was halted, the extensive preclinical and early clinical data for **CC-930** have been instrumental in advancing the field of JNK-targeted therapies. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals continuing to explore the therapeutic potential of modulating this critical inflammatory pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. selleckchem.com [selleckchem.com]
- 2. Tanzisertib (CC-930) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications| Buy Tanzisertib (CC-930) from Supplier InvivoChem [invivochem.com]
- 3. tanzisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tanzisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [CC-930: A Deep Dive into its Role in Inflammatory Response Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684340#cc-930-role-in-inflammatory-response-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com